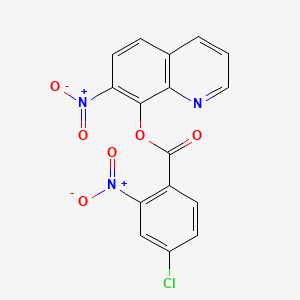![molecular formula C16H10N4O3S B12798613 4-[(E)-(3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)diazenyl]benzoic acid CAS No. 21578-55-2](/img/structure/B12798613.png)
4-[(E)-(3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)diazenyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 380500 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 380500 typically involves a series of well-defined chemical reactions. One common method includes the reaction of specific organic precursors under controlled conditions to form the desired compound. The reaction conditions often involve the use of catalysts, specific temperatures, and pH levels to ensure the successful formation of NSC 380500.
Industrial Production Methods
In an industrial setting, the production of NSC 380500 is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and purity while minimizing waste and energy consumption. The industrial production methods often involve advanced techniques such as high-pressure reactions and automated control systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 380500 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: In this reaction, one functional group in the compound is replaced by another, leading to the formation of substituted products.
Common Reagents and Conditions
The reactions involving NSC 380500 typically use common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of NSC 380500 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted compounds with different functional groups.
Applications De Recherche Scientifique
NSC 380500 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard compound for analytical studies.
Biology: NSC 380500 is studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific molecular targets.
Industry: NSC 380500 is used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of NSC 380500 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
NSC 380500 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 123456: Known for its similar reactivity but different stability profile.
NSC 789012: Shares some structural similarities but has distinct biological effects.
NSC 345678: Used in similar industrial applications but with different reaction conditions.
Propriétés
Numéro CAS |
21578-55-2 |
|---|---|
Formule moléculaire |
C16H10N4O3S |
Poids moléculaire |
338.3 g/mol |
Nom IUPAC |
4-[(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C16H10N4O3S/c21-14-13(19-18-10-7-5-9(6-8-10)15(22)23)24-16-17-11-3-1-2-4-12(11)20(14)16/h1-8,13H,(H,22,23) |
Clé InChI |
JEFOVHPYTCSNLA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C3N2C(=O)C(S3)N=NC4=CC=C(C=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


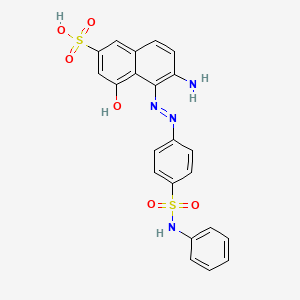
![4'-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one;propanedioic acid](/img/structure/B12798544.png)
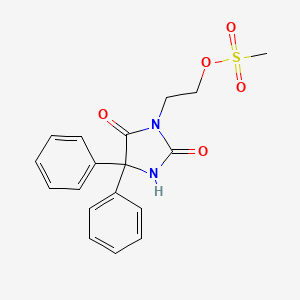


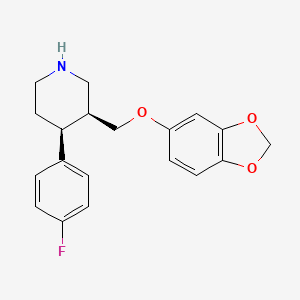
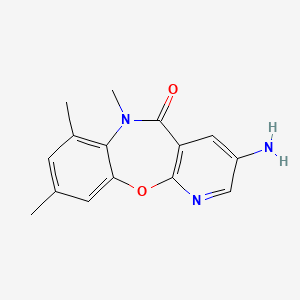



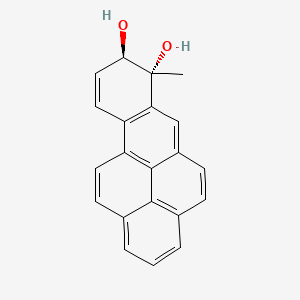
![1,3-Bis[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)-1,3-diazinane](/img/structure/B12798630.png)

